Lipophilicity Advantage Over Unsubstituted Aminothiazole Building Blocks
2-Isopropylthiazol-5-amine exhibits a computed XLogP3 value of 1.8, which is substantially higher than the unsubstituted parent compounds 2-aminothiazole (XLogP3 = 0.4) and 5-thiazolamine (XLogP3 = 0.6) [1]. This difference of +1.4 and +1.2 log units, respectively, corresponds to a 25-fold and 16-fold increase in octanol-water partition coefficient on a linear scale, predicting significantly enhanced membrane permeability and blood-brain barrier penetration potential for the isopropyl-substituted analog. The topological polar surface area (TPSA) remains unchanged at 67.2 Ų across these compounds, indicating that the lipophilicity enhancement is achieved without altering hydrogen-bonding capacity [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Aminothiazole: XLogP3 = 0.4; 5-Thiazolamine: XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +1.4 vs 2-aminothiazole; ΔXLogP3 = +1.2 vs 5-thiazolamine |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher predicted lipophilicity without increased polar surface area suggests improved passive membrane permeability while maintaining aqueous solubility potential, making this compound a more suitable starting point for CNS-penetrant or orally bioavailable drug candidates compared to simpler aminothiazole scaffolds.
- [1] PubChem. (2026). 2-Propan-2-yl-1,3-thiazol-5-amine. Compound Summary, CID 45121744. View Source
- [2] PubChem. (2026). 5-Amino-1,3-thiazole. Compound Summary, CID 12416330. View Source
